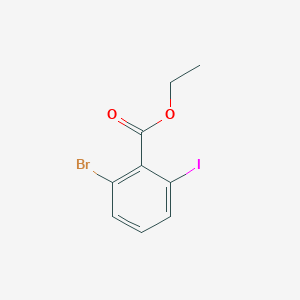

Ethyl 2-bromo-6-iodobenzoate

Description

Properties

Molecular Formula |

C9H8BrIO2 |

|---|---|

Molecular Weight |

354.97 g/mol |

IUPAC Name |

ethyl 2-bromo-6-iodobenzoate |

InChI |

InChI=1S/C9H8BrIO2/c1-2-13-9(12)8-6(10)4-3-5-7(8)11/h3-5H,2H2,1H3 |

InChI Key |

WVFNPUVLAULTLX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=CC=C1I)Br |

Origin of Product |

United States |

Applications of Ethyl 2 Bromo 6 Iodobenzoate in Complex Molecule Synthesis

Role as a Key Building Block for Diverse Organic Scaffoldsbldpharm.com

Ethyl 2-bromo-6-iodobenzoate serves as a linchpin in the assembly of a wide array of organic scaffolds due to the differential reactivity of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. In palladium-catalyzed cross-coupling reactions, the C-I bond is significantly more reactive than the C-Br bond. This reactivity difference allows for selective and sequential functionalization of the aromatic ring.

Chemists can exploit this property to introduce a variety of substituents at the 2- and 6-positions in a controlled manner. For instance, a Sonogashira or Suzuki coupling can be performed selectively at the iodine-bearing carbon, leaving the bromine atom intact for a subsequent, different coupling reaction. This stepwise approach is instrumental in creating highly substituted and complex aromatic cores that are central to many functional molecules.

Construction of Substituted Biaryl and Heterobiaryl Systems

The synthesis of biaryl and heterobiaryl moieties is a cornerstone of modern medicinal chemistry and materials science, as these structures are prevalent in a vast number of biologically active compounds and functional materials. This compound is an ideal starting material for the programmed synthesis of such systems.

The sequential cross-coupling strategy is paramount in this context. A typical synthetic route would involve an initial Suzuki or Stille coupling at the more reactive C-I position to introduce the first aryl or heteroaryl group. Following this, a second coupling reaction, often requiring more forcing conditions or a different catalyst system, can be employed at the C-Br position to install a second, distinct aryl or heteroaryl substituent. This methodology provides access to a diverse range of unsymmetrically substituted biaryls and heterobiaryls, which would be challenging to synthesize using other methods.

| Coupling Partner 1 (at C-I) | Coupling Partner 2 (at C-Br) | Resulting Scaffold | Potential Application Area |

| Phenylboronic acid | 4-Pyridylboronic acid | Phenyl-pyridyl-benzoate derivative | Medicinal Chemistry |

| Thiophene-2-boronic acid | Naphthalene-1-boronic acid | Thienyl-naphthyl-benzoate derivative | Materials Science (Organic Electronics) |

| Trimethylsilylethyne | Phenylacetylene | Ethynyl-phenyl-benzoate derivative | Precursor for larger conjugated systems |

Synthesis of Polyfunctionalized Aromatic Compounds

The quest for novel molecules with tailored properties often necessitates the synthesis of aromatic compounds bearing multiple, diverse functional groups. This compound, with its three distinct functional handles—the ester, the bromo group, and the iodo group—is exceptionally well-suited for this purpose.

The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into an amide, a different ester, or other functional groups. The two halogen atoms, as previously discussed, can be sequentially replaced with a wide variety of carbon-based, nitrogen-based, or other functionalities via cross-coupling reactions. This multi-point functionalization capability allows for the generation of a vast chemical space from a single starting material, enabling the rapid creation of libraries of compounds for screening in drug discovery or for the development of new materials.

Strategic Intermediate in the Synthesis of Scaffolds for Drug Discovery and Materials Sciencebldpharm.com

The scaffolds derived from this compound are of significant interest in both pharmaceutical and materials science research. In drug discovery, the biaryl and heterobiaryl cores are privileged structures found in numerous approved drugs and clinical candidates. The ability to fine-tune the substitution pattern around the central aromatic ring allows for the optimization of pharmacological properties such as potency, selectivity, and metabolic stability.

Elucidation of Catalytic Cycle Pathways in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. wiley-vch.de The typical catalytic cycle for a reaction like the Suzuki or Negishi coupling, which utilize this compound as the electrophilic partner, proceeds through a well-defined sequence of elementary steps. libretexts.orgrhhz.net

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions involves a Pd(0)/Pd(II) catalytic cycle. wiley-vch.de This cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination. rhhz.net

Oxidative Addition : This is the initial and often rate-determining step where the active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile. wikipedia.org For this compound, the catalyst selectively inserts into the more reactive carbon-iodine (C-I) bond over the carbon-bromine (C-Br) bond. nih.gov This process increases the oxidation state of the metal from Pd(0) to Pd(II) and its coordination number by two, forming an organopalladium(II) complex. wikipedia.org

Transmetalation : Following oxidative addition, the organopalladium(II) halide complex reacts with a nucleophilic organometallic reagent (e.g., an organoboron compound in Suzuki coupling or an organozinc compound in Negishi coupling). libretexts.orgyoutube.com In this step, the organic group from the organometallic reagent is transferred to the palladium center, displacing the halide ion. youtube.com This forms a new diorganopalladium(II) intermediate. The efficiency of this step can be influenced by the choice of base and solvent.

Reductive Elimination : This is the final step of the catalytic cycle, where the two organic ligands on the palladium center couple to form the new C-C bond of the desired product. libretexts.org This process is the reverse of oxidative addition; it reduces the palladium's oxidation state from Pd(II) back to Pd(0) and decreases its coordination number, thus regenerating the active catalyst which can then re-enter the cycle. wikipedia.org For reductive elimination to occur, the two groups being coupled must typically be in a cis orientation to each other on the metal center. libretexts.org

Table 1: The Catalytic Cycle in Cross-Coupling Reactions

| Step | Description | Change in Pd Oxidation State |

| Oxidative Addition | Insertion of Pd(0) into the C-X bond of the electrophile. | 0 → +2 |

| Transmetalation | Transfer of an organic group from a nucleophile to the Pd center. | No Change (+2) |

| Reductive Elimination | Coupling of two organic ligands and release of the final product. | +2 → 0 |

The ligands coordinated to the palladium center play a critical role in modulating its reactivity, efficiency, and selectivity throughout the catalytic cycle. nih.gov The electronic and steric properties of ligands, typically phosphines or N-heterocyclic carbenes (NHCs), can be fine-tuned to optimize a specific transformation.

Electronic Effects : Electron-rich ligands increase the electron density on the palladium center, which generally accelerates the rate of oxidative addition, as the metal is more nucleophilic. nih.gov Conversely, electron-poor ligands can facilitate the reductive elimination step.

Steric Effects : Sterically bulky or hindered ligands can promote reductive elimination by relieving steric congestion around the metal center as the product is released. youtube.com Furthermore, ligand choice is crucial in preventing side reactions and controlling selectivity, especially in substrates with multiple reactive sites. nih.gov For instance, using sterically hindered ligands can be a strategy to promote the coupling of challenging substrates or to control selectivity between different halides. nih.gov In some cases, switching from a standard ligand to a more specialized one, such as SPHOS, can enable the activation of a less reactive halide like a chloride after a more reactive bromide has already been coupled. nih.gov

Chemoselectivity and Regioselectivity Studies of Halogen Activation

The presence of both bromine and iodine on the same aromatic ring in this compound makes it an excellent model for studying chemoselectivity in cross-coupling reactions.

In palladium-catalyzed cross-coupling reactions, the reactivity of halogens as leaving groups follows a well-established trend: I > Br > Cl. nih.gov This difference is primarily attributed to the disparity in carbon-halogen bond dissociation energies. The C-I bond is significantly weaker than the C-Br bond, making it more susceptible to cleavage during the oxidative addition step.

This reactivity difference can be exploited to perform selective, sequential cross-coupling reactions. nih.gov A first coupling reaction can be carried out under mild conditions to selectively activate the C-I bond. After the first coupling is complete, a second, different nucleophile can be introduced, and the reaction conditions (e.g., higher temperature, different ligand) can be modified to activate the more robust C-Br bond for a second coupling event. nih.gov

Table 2: Relative Reactivity of Aryl Halides in Pd-Catalyzed Cross-Coupling

| Halogen | Bond Dissociation Energy (Aryl-X, kJ/mol, approx.) | Reactivity in Oxidative Addition |

| Iodine (I) | ~272 | Highest |

| Bromine (Br) | ~332 | Intermediate |

| Chlorine (Cl) | ~397 | Lowest |

Note: Bond energies are approximate values for halobenzenes.

The pronounced selectivity for the iodine substituent is governed by a combination of electronic and steric factors.

Electronic Factors : The primary driver for the selective activation of the C-I bond is electronic. The lower electronegativity and higher polarizability of iodine compared to bromine make the carbon atom to which it is attached more electrophilic and the C-I bond more susceptible to oxidative addition by the electron-rich Pd(0) catalyst.

Steric Factors : In the case of this compound, both halogens are in sterically hindered positions ortho to the ethyl ester group. While steric hindrance can influence reaction rates, the intrinsic electronic difference in reactivity between iodine and bromine is the dominant factor controlling the initial site of reaction. psu.edu The selectivity arises from which halogen bond the palladium catalyst can most easily insert into, a process overwhelmingly dictated by bond strength. nih.gov

Potential for Asymmetric Transformations

While research focusing specifically on asymmetric transformations of this compound is not widely documented, its structure lends itself to such possibilities. Cross-coupling of a 2,6-disubstituted aryl halide like this one with a suitable partner can lead to the formation of a biaryl product. Due to the steric hindrance around the newly formed C-C bond, rotation can be restricted, leading to a phenomenon known as atropisomerism, where the molecule becomes chiral.

If such a biaryl product is chiral, the use of a palladium catalyst bearing chiral ligands could potentially induce enantioselectivity, leading to the preferential formation of one atropisomer over the other. This represents a significant area for potential future research, applying established principles of asymmetric catalysis to create enantiomerically enriched, axially chiral compounds derived from this versatile building block.

Mechanistic Investigations and Stereochemical Considerations

Enantioselective and Diastereoselective Functionalization Strategies

The creation of stereocenters, including axial chirality, from achiral precursors like this compound is a cornerstone of modern asymmetric synthesis. The methodologies to achieve this can be broadly categorized into enantioselective approaches, which use a chiral catalyst or reagent to influence the stereochemical outcome of a reaction on the substrate, and diastereoselective methods, which often involve the temporary installation of a chiral auxiliary.

Enantioselective functionalization of this compound would typically be pursued through transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to generate axially chiral biaryls. nih.govrsc.org The success of such a strategy hinges on the ability of a chiral ligand to effectively discriminate between the two enantiotopic faces of the prochiral substrate during the key bond-forming step.

Due to the higher reactivity of the carbon-iodine bond compared to the carbon-bromine bond, initial cross-coupling reactions are expected to occur selectively at the C-I position. nih.govguidechem.com In an enantioselective variant, a palladium catalyst bearing a chiral phosphine (B1218219) ligand would coordinate to the dihaloarene. The spatial arrangement of the chiral ligand would then direct the approach of the coupling partner, leading to the preferential formation of one atropisomer over the other.

While specific experimental data on the enantioselective functionalization of this compound is not extensively documented in publicly available literature, we can extrapolate from well-established principles of asymmetric catalysis. thieme-connect.de The choice of the chiral ligand is paramount. Ligands such as (R)- or (S)-BINAP and its derivatives have proven effective in inducing high levels of enantioselectivity in the synthesis of a wide range of axially chiral biaryls. rsc.org

Table 1: Representative Enantioselective Suzuki-Miyaura Coupling

Below is a hypothetical, yet plausible, data table illustrating the potential outcomes of an enantioselective Suzuki-Miyaura coupling reaction with this compound. This table is for illustrative purposes to demonstrate the type of results expected from such a reaction.

| Entry | Arylboronic Acid | Chiral Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) |

| 1 | Phenylboronic acid | (R)-BINAP | Toluene | 80 | 85 | 92 |

| 2 | 4-Methoxyphenylboronic acid | (S)-SEGPHOS | Dioxane | 100 | 90 | 95 |

| 3 | 2-Naphthylboronic acid | (R)-MeO-BIPHEP | THF | 60 | 78 | 88 |

Diastereoselective strategies, on the other hand, would typically involve the use of a chiral auxiliary. wikipedia.org In this approach, the achiral this compound would first be modified by replacing the ethyl ester with a chiral alcohol, for instance. This creates a chiral substrate where the two ortho-halogenated positions are now diastereotopic. Subsequent functionalization at one of these positions would lead to the formation of one diastereomer in preference to the other. The chiral auxiliary can then be cleaved to reveal the enantiomerically enriched product.

For example, transesterification of this compound with a chiral alcohol like (–)-8-phenylmenthol would yield a diastereomeric ester. The bulky chiral auxiliary would then direct the incoming reagent to the less sterically hindered ortho-position, controlling the stereochemical outcome of the subsequent reaction.

Table 2: Representative Diastereoselective Alkylation via Chiral Auxiliary

This table provides a representative example of a diastereoselective reaction, such as an alkylation, on a derivative of this compound bearing a chiral auxiliary. The data is illustrative of the expected outcomes.

| Entry | Electrophile | Chiral Auxiliary | Base | Diastereomeric Ratio (d.r.) |

| 1 | Methyl iodide | (R)-4-Phenyl-2-oxazolidinone | n-BuLi | 95:5 |

| 2 | Benzyl bromide | (S)-4-Isopropyl-2-oxazolidinone | NaHMDS | 92:8 |

| 3 | Allyl bromide | (1R,2S)-2-Phenyl-1-cyclohexanol | LDA | 90:10 |

It is important to note that the efficiency and stereoselectivity of these reactions are highly dependent on a multitude of factors, including the specific structures of the substrate and reagents, the choice of catalyst and ligand (for enantioselective reactions) or chiral auxiliary (for diastereoselective reactions), and the reaction conditions such as solvent, temperature, and additives. williams.edunih.gov Further empirical studies are necessary to optimize these transformations for this compound specifically.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a cornerstone of modern computational chemistry, enabling the calculation of various molecular properties with a good balance of accuracy and computational cost.

The electronic structure of a molecule is fundamental to its chemical behavior. Key to this understanding are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, with a smaller gap generally indicating higher reactivity.

For ethyl 2-bromo-6-iodobenzoate, DFT calculations would reveal the energies of these frontier orbitals and their spatial distribution. The presence of electron-withdrawing halogen atoms (bromine and iodine) and the ester group would influence the electron density distribution across the benzene (B151609) ring. It is anticipated that the HOMO would be localized primarily on the aromatic ring and the iodine atom, which is more polarizable than bromine. The LUMO is likely to be distributed over the carbonyl group and the aromatic ring.

To illustrate, DFT calculations on similar dihalogenated aromatic compounds have provided valuable insights. For instance, studies on other halogenated benzoates demonstrate that the nature and position of the halogen substituents significantly impact the HOMO-LUMO energies and their gap.

Table 1: Illustrative HOMO-LUMO Energies from DFT Calculations on a Related Dihalogenated Aromatic Compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: This data is representative and not specific to this compound.

The analysis of the orbital distribution would pinpoint the most probable sites for nucleophilic and electrophilic attack, providing a theoretical basis for predicting the molecule's role in chemical reactions.

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions. This allows for the elucidation of reaction mechanisms by identifying intermediates and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy of a reaction, which is a key factor in its rate.

For this compound, computational studies could explore various reaction pathways, such as nucleophilic aromatic substitution or cross-coupling reactions. By calculating the energies of reactants, products, intermediates, and transition states, researchers can predict the most favorable reaction pathway. For example, in a Suzuki or Stille coupling reaction, DFT could be used to model the oxidative addition, transmetalation, and reductive elimination steps, identifying the rate-determining step and providing insights into how the steric and electronic effects of the bromo and iodo substituents influence the reaction profile.

DFT can also be used to predict spectroscopic properties, such as UV-Vis absorption spectra. The calculated electronic transitions, primarily from the HOMO to the LUMO and other low-lying unoccupied orbitals, can be correlated with the absorption bands observed experimentally. By comparing the predicted and experimental spectra, it is possible to confirm the structure of intermediates or products in a reaction, thus providing further mechanistic insights. For this compound, the calculated UV-Vis spectrum would likely show absorptions in the ultraviolet region, with the exact wavelengths influenced by the electronic transitions involving the substituted benzene ring.

Molecular Modeling and Conformational Analysis

The three-dimensional structure and conformational flexibility of a molecule are critical to its properties and reactivity. Molecular modeling techniques, often in conjunction with DFT, are used to explore the different possible conformations of a molecule and to determine their relative stabilities.

For this compound, a key conformational feature is the orientation of the ethyl ester group relative to the aromatic ring. Due to the steric hindrance from the bulky ortho-substituents (bromine and iodine), the ester group is expected to be twisted out of the plane of the benzene ring. Conformational analysis would involve rotating the relevant dihedral angles (e.g., C(ring)-C(carbonyl)-O-C(ethyl)) and calculating the energy at each step to identify the most stable, low-energy conformations. A study on the structurally similar ethyl 2,6-dimethoxybenzoate revealed that the ester group is indeed rotated out of the plane of the benzene ring, and it is highly probable that this compound would adopt a similar conformation to minimize steric strain. mdpi.com

Quantum Chemical Calculations for Reactivity Prediction

Beyond HOMO-LUMO analysis, quantum chemical calculations can provide a range of reactivity descriptors. These include molecular electrostatic potential (MEP) maps, which visualize the charge distribution on the molecule's surface, and various reactivity indices derived from conceptual DFT.

An MEP map for this compound would likely show negative potential (red/yellow) around the oxygen atoms of the ester group, indicating their susceptibility to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms of the ethyl group. The halogen atoms would present a more complex picture, with regions of both positive and negative potential, reflecting their dual role as electron-withdrawing groups that can also engage in halogen bonding. These maps are invaluable for predicting intermolecular interactions and the initial stages of a chemical reaction.

Supramolecular Assembly and Crystal Packing Studies (e.g., Hirshfeld Surface Analysis)

In the solid state, molecules arrange themselves in a specific three-dimensional lattice, a process governed by intermolecular interactions. Hirshfeld surface analysis is a computational tool used to visualize and quantify these interactions in a crystal structure. It maps the electron density of a molecule within the crystal, allowing for the identification of close contacts between neighboring molecules.

While the crystal structure of this compound has not been reported, a Hirshfeld surface analysis would be a powerful tool for understanding its solid-state behavior. Based on studies of similar halogenated compounds, such as 2,6-diiodo-4-nitrotoluene, it is expected that halogen bonding (interactions involving the bromine and iodine atoms) would play a significant role in the crystal packing, alongside weaker van der Waals forces and potentially C-H···O interactions. researchgate.net

The Hirshfeld surface is typically color-coded to show different types of intermolecular contacts and their relative importance. A corresponding 2D fingerprint plot provides a quantitative summary of these interactions.

Table 2: Illustrative Contributions to the Hirshfeld Surface for a Related Dihalogenated Aromatic Compound

| Interaction Type | Contribution (%) |

| H···H | 35.0 |

| I···H/H···I | 20.5 |

| O···H/H···O | 15.2 |

| C···H/H···C | 10.8 |

| I···I | 5.5 |

| Other | 13.0 |

Note: This data is representative and not specific to this compound. It is based on findings for a similar diiodo-substituted aromatic molecule.

Such an analysis for this compound would provide a detailed picture of the forces governing its crystal packing, which is crucial for understanding its physical properties like melting point and solubility.

Advanced Analytical Characterization in Mechanistic Elucidation

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring

In-situ, or real-time, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for monitoring the progress of a chemical reaction directly within the NMR tube. It provides quantitative data on the consumption of reactants, the formation and decay of intermediates, and the generation of products over time. This is particularly valuable in complex catalytic cycles, such as the palladium-catalyzed cross-coupling reactions frequently employed with substrates like Ethyl 2-bromo-6-iodobenzoate.

In a typical palladium-catalyzed reaction, such as a Suzuki or Negishi coupling, the aromatic region of the ¹H NMR spectrum would be monitored. The distinct signals corresponding to the protons of this compound would decrease in intensity, while new signals corresponding to the coupled product would emerge and grow. Furthermore, specialized NMR techniques, such as ³¹P NMR, are instrumental when phosphorus-containing ligands (e.g., SPhos, Xantphos) are used with the palladium catalyst. rsc.org This allows for the direct observation of the catalyst's state, including the formation of the active Pd(0) species and various catalytic intermediates. rsc.org

By acquiring spectra at regular intervals, a kinetic profile of the reaction can be constructed. Benchtop NMR spectrometers have made this technique more accessible for routine reaction monitoring, allowing for direct analysis of reaction mixtures without the need for sample workup or the use of deuterated solvents, which could alter the reaction course. azom.comuvic.ca

Table 1: Illustrative In-situ NMR Monitoring of a Hypothetical Suzuki Coupling Reaction

The following table represents hypothetical data from monitoring a reaction between this compound and a generic boronic acid, illustrating the quantitative insights gained from in-situ NMR.

| Reaction Time (minutes) | Relative Concentration of this compound (%) | Relative Concentration of Product (%) |

| 0 | 100 | 0 |

| 10 | 75 | 25 |

| 30 | 40 | 60 |

| 60 | 15 | 85 |

| 120 | <5 | >95 |

Advanced Mass Spectrometry for Detection of Intermediates and Products

Advanced mass spectrometry (MS), particularly Electrospray Ionization (ESI-MS), is an exceptionally sensitive technique for detecting and characterizing low-concentration, transient intermediates in a reaction mixture. uni-muenchen.de In the context of reactions involving this compound, which often proceed through complex, multi-step catalytic cycles, ESI-MS can intercept and identify charged species that constitute key mechanistic steps. azom.comuni-muenchen.de

For instance, in palladium-catalyzed cross-coupling reactions, ESI-MS has been instrumental in identifying crucial species such as:

Anionic Palladium 'ate' Complexes: Species like [L₂Pd(0)X]⁻ (where L is a ligand and X is a halide) have been detected, which are proposed to be highly active catalytic forms. uni-muenchen.de

Oxidative Addition Products: The direct products of the reaction between the palladium catalyst and this compound, such as [(L)Pd(Ar)(X)]⁺, can be observed. uvic.ca

Heterobimetallic Complexes: In Negishi coupling, novel palladium-zinc complexes have been identified, providing insight into the transmetalation step. uni-muenchen.de

The high resolution and tandem mass spectrometry (MS/MS) capabilities of modern instruments allow for the determination of the elemental composition and structural fragmentation patterns of these intermediates, lending strong support to proposed reaction pathways. uvic.ca This technique is often used in concert with NMR to provide a more complete mechanistic picture. nih.gov

Table 2: Representative ESI-MS Data for Intermediates in a Palladium-Catalyzed Cross-Coupling Reaction

This table shows potential mass-to-charge ratio (m/z) signals that could be observed by ESI-MS during a cross-coupling reaction of this compound (MW ≈ 354.0 g/mol ) with a phosphine (B1218219) ligand (L) and a palladium catalyst.

| Observed m/z | Proposed Intermediate Structure | Mechanistic Significance |

| [Pd(L)₂(Ar)Br]⁺ | Cationic Oxidative Addition Complex | Confirms the initial activation of the aryl halide. |

| [Pd(L)₂(Ar)]⁺ | Post-Transmetalation Complex | Indicates successful transfer of the coupling partner to the palladium center. |

| [Pd(L)₂Br]⁻ | Anionic Palladium 'ate' Complex | Suggests an alternative, highly reactive pathway for the catalyst. |

| Note: 'Ar' represents the 2-ethoxycarbonyl-3-iodophenyl group. |

X-ray Crystallography for Structural Confirmation in Complex Product Analysis

While NMR and mass spectrometry are pivotal for monitoring reactions and identifying intermediates, X-ray crystallography provides the ultimate, unambiguous confirmation of the three-dimensional structure of a crystalline product. This is particularly crucial when reactions of this compound lead to the formation of products with complex stereochemistry, novel ring systems, or intricate functional group arrangements.

When a reaction yields a solid product that can be grown into a single crystal, X-ray diffraction analysis provides precise data on bond lengths, bond angles, and the absolute configuration of chiral centers. This level of detail is often essential for verifying the outcome of a reaction that involves multiple bond-forming events, such as a cascade or domino reaction.

For example, in the synthesis of complex heterocyclic structures like decahydroacridines, which can be formed from precursors related to substituted aromatics, X-ray crystallography is used to definitively establish the conformation of the newly formed rings. A published crystal structure of a complex acridine (B1665455) derivative provides detailed parameters, such as the half-chair conformation of a central dihydropyridine (B1217469) ring and the twisted-boat conformations of adjacent cyclohexene (B86901) rings. nih.gov Such analysis confirms the regiochemistry and stereochemistry of the product, which can be difficult to assign conclusively by spectroscopic methods alone. This structural verification is fundamental to confirming a proposed mechanistic pathway.

Table 3: Example Crystallographic Data for a Complex Organic Molecule

This table presents the type of data obtained from an X-ray crystallographic analysis, based on a published structure of a complex heterocyclic product. nih.gov

| Parameter | Description | Example Value |

| Chemical Formula | The elemental composition of the molecule. | C₂₃H₂₄BrNO₅ |

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| Dihedral Angle | The angle between the planes of two specific rings. | 78.99 (12)° |

| Ring Conformation | The determined 3D shape of a specific ring. | Half-chair / Twisted-boat |

Future Research Directions and Challenges

Development of More Sustainable and Green Chemical Syntheses

The principles of green chemistry are increasingly influencing the design of synthetic routes in the chemical industry. For compounds like ethyl 2-bromo-6-iodobenzoate, this translates to developing methods that are more environmentally benign, use less hazardous materials, and are more energy-efficient.

Current synthetic approaches often rely on traditional methods that may involve harsh reaction conditions, stoichiometric reagents, and the generation of significant waste. Future research will likely focus on several key areas to address these challenges:

Catalytic and Atom-Economic Reactions: A significant push is towards replacing stoichiometric reagents with catalytic systems. For instance, the halogenation of aromatic compounds, a key step in the synthesis of precursors to this compound, is an area ripe for improvement. While traditional methods often use stoichiometric amounts of halogens and a Lewis acid catalyst, newer approaches aim to use catalytic amounts of reagents. The development of organocatalysts, such as suitably ortho-substituted iodobenzenes for electrophilic bromination, represents a move towards more sustainable practices. Current time information in Oxfordshire, GB.nih.gov These catalysts can operate in a cycle, reducing waste and the need for metal-based catalysts. Current time information in Oxfordshire, GB.nih.gov

Use of Greener Solvents and Reaction Conditions: Many organic reactions are performed in volatile and often toxic organic solvents. A major goal of green chemistry is to replace these with more environmentally friendly alternatives, such as water, ionic liquids, or even solvent-free conditions. For example, Fischer esterification, a common method for producing esters like this compound, can be made greener by using solid acid catalysts like Amberlyst-15, which is recyclable and less corrosive than traditional acid catalysts. researchgate.net Furthermore, exploring non-traditional activation methods like microwave irradiation or high-pressure conditions (barochemistry) could lead to shorter reaction times and reduced energy consumption. elsevierpure.com

Renewable Feedstocks: While the core aromatic ring of this compound is derived from petrochemical sources, future research may explore pathways from renewable feedstocks. The synthesis of adipic acid from cyclohexene (B86901) using green reagents like hydrogen peroxide in water is an example of how petrochemically-derived starting materials can be processed more sustainably. doi.org

Expanding the Scope of Functionalization to New Molecular Architectures

The two different halogen atoms in this compound offer a platform for sequential and selective functionalization, allowing for the construction of complex and diverse molecular architectures. The distinct reactivities of the carbon-iodine and carbon-bromine bonds are key to this potential.

Future research will likely focus on leveraging this differential reactivity to build intricate molecular frameworks that are relevant to pharmaceuticals, agrochemicals, and materials science. Key areas of exploration include:

Sequential Cross-Coupling Reactions: The higher reactivity of the C-I bond compared to the C-Br bond in palladium-catalyzed cross-coupling reactions is a well-established principle. This allows for the selective substitution of the iodine atom first, followed by a subsequent reaction at the bromine position. This strategy can be used to introduce two different substituents in a controlled manner. Research in this area will aim to develop more robust and versatile catalytic systems that can tolerate a wider range of functional groups and coupling partners. The synthesis of sterically encumbered tetra-ortho-substituted biaryls through direct arylation reactions showcases the potential of this approach for creating complex structures. acs.org

Domino and Tandem Reactions: Designing one-pot reactions where multiple bond-forming events occur sequentially is a powerful strategy for increasing synthetic efficiency. For a molecule like this compound, a tandem reaction could involve an initial cross-coupling at the iodine position, followed by an intramolecular cyclization involving the bromo-substituent and another part of the molecule. Palladium-catalyzed annulation of o-iodobiphenyls with o-bromobenzyl alcohols to form functionalized triphenylenes is an elegant example of such a cascade process involving C-C and C-H bond cleavages. elsevierpure.com

Late-Stage Functionalization: The ability to introduce functional groups at a late stage in a synthetic sequence is highly desirable, particularly in drug discovery. This compound and similar building blocks can be incorporated into a larger molecule, with the halogen atoms serving as handles for late-stage diversification. This allows for the rapid generation of a library of analogues for structure-activity relationship studies.

The development of new intermolecular arylation reactions that work with previously inaccessible arenes will further expand the utility of dihalogenated building blocks. acs.org

Design of Highly Efficient and Selective Catalytic Systems

The success of the synthetic strategies outlined above hinges on the availability of highly efficient and selective catalysts. For a substrate like this compound, with multiple reactive sites, selectivity is paramount.

Future research in catalysis will focus on several key aspects:

Ligand Design: The ligand plays a crucial role in modulating the reactivity and selectivity of a metal catalyst. For palladium-catalyzed reactions, the development of new phosphine (B1218219), N-heterocyclic carbene (NHC), and other types of ligands is a continuous effort. These ligands can influence the rate of oxidative addition, transmetalation, and reductive elimination, thereby controlling the outcome of the reaction.

Bimetallic and Multifunctional Catalysis: Combining two or more different metals in a catalytic system can lead to novel reactivity and selectivity that is not achievable with a single metal. For instance, a palladium/norbornene cooperative system has been developed for the ortho-acylation of aryl iodides. researchgate.net This highlights the potential of using a combination of catalysts to achieve challenging transformations.

Nanoparticle and Heterogeneous Catalysis: The use of metal nanoparticles as catalysts is a growing area of research. Nanoparticles can exhibit different catalytic properties compared to their bulk counterparts due to their high surface-area-to-volume ratio. Rhodium nanoparticles immobilized on a supported ionic liquid phase (Rh@SILP) have been shown to be effective for the selective hydrogenation and hydrodeoxygenation of aromatic ketones. youtube.com Developing similar systems for the selective transformations of dihalogenated benzoates could offer advantages in terms of catalyst stability, recovery, and reuse.

Cost-Effective and Abundant Metal Catalysts: While palladium is a workhorse in cross-coupling chemistry, its high cost and low abundance are significant drawbacks. Consequently, there is a strong drive to develop catalytic systems based on more abundant and less expensive first-row transition metals like copper, nickel, and iron. Copper-catalyzed C-H functionalization is a rapidly growing field, with applications in the synthesis of a wide variety of organic compounds. nih.govbeilstein-journals.org Developing copper-based catalysts that can selectively functionalize the C-I and C-Br bonds in molecules like this compound would be a significant advancement.

The table below summarizes some of the catalytic systems that could be further developed for reactions involving ortho-dihalogenated benzoates.

| Catalyst Type | Metal | Potential Application for this compound | Key Research Direction |

| Phosphine-ligated | Palladium | Selective Suzuki, Heck, and Sonogashira coupling at C-I then C-Br. | Development of ligands for higher selectivity and functional group tolerance. |

| NHC-ligated | Palladium, Copper | Cross-coupling reactions with enhanced stability and reactivity. | Design of NHC ligands for challenging transformations. |

| Bimetallic | Palladium/Norbornene | Ortho-functionalization adjacent to the ester group. | Expanding the scope of cooperative catalysis. |

| Nanoparticles | Rhodium, Palladium | Selective hydrogenation or dehalogenation. | Control of selectivity and catalyst recyclability. |

| Supported Ionic Liquid Phase (SILP) | Rhodium | Selective hydrogenation and hydrodeoxygenation. | Application to a wider range of substrates and reactions. |

| Copper Salts | Copper | C-H functionalization and cross-coupling reactions. | Achieving high selectivity in the presence of multiple halogens. |

Exploration of Novel Reactivity Modes for Ortho-Dihalogenated Benzoate (B1203000) Esters

Beyond the well-established cross-coupling reactions, future research will aim to uncover and exploit novel reactivity modes of ortho-dihalogenated benzoate esters like this compound. The unique electronic and steric environment of these molecules could enable transformations that are not possible with simpler substrates.

Some promising areas for exploration include:

C-H Functionalization: The direct functionalization of C-H bonds is a powerful strategy for streamlining synthesis. While the halogen atoms are the most obvious reactive sites, the C-H bonds on the aromatic ring could also be targeted. Research into directed C-H activation, where a functional group on the molecule directs a catalyst to a specific C-H bond, is a vibrant field. While the ester group in this compound is a meta-director in classical electrophilic aromatic substitution, its coordinating ability could be harnessed in transition metal-catalyzed C-H functionalization. Copper-catalyzed C-H thiolation of aldehydes using a transient directing group strategy is an example of how this can be achieved. nih.gov

Radical Reactions: The involvement of radical intermediates can open up new reaction pathways. For instance, aryl radicals can be generated from aryl halides under certain conditions. These radicals can participate in a variety of transformations, including addition to alkenes and alkynes, and hydrogen atom transfer reactions. The copper-catalyzed difluoromethylation of alkyl halides enabled by aryl radical activation of carbon-halogen bonds is a recent example of this approach. researchgate.net Exploring the generation and reactivity of radicals derived from this compound could lead to new synthetic methods.

Photoredox Catalysis: The use of light to drive chemical reactions has gained significant momentum in recent years. Photoredox catalysis can enable transformations under mild conditions that are often difficult to achieve with traditional thermal methods. The selective activation of C-I versus C-Br bonds using a specific wavelength of light in the presence of a suitable photocatalyst is a tantalizing possibility that could offer a high degree of control over the reactivity of dihalogenated substrates.

Nucleophilic Aromatic Substitution (SNAr): While the aromatic ring of this compound is not highly activated towards SNAr, the presence of the electron-withdrawing ester group does increase its susceptibility compared to unsubstituted halobenzenes. Research into SNAr reactions under specific conditions, such as in the gas phase or with highly reactive nucleophiles, could reveal interesting reactivity patterns. Studies on nucleophilic aromatic substitution between halogenated benzene (B151609) dopants and nucleophiles in atmospheric pressure photoionization have shown that the reaction is most efficient with chloro-, bromo-, and iodobenzenes. rsc.org

Q & A

Q. What computational tools predict the reactivity of this compound in novel reactions?

- Methodology :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways.

- Machine Learning : Train models on halogenated benzoate reaction databases to forecast yields .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.